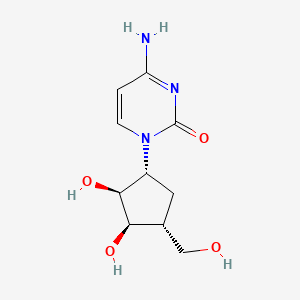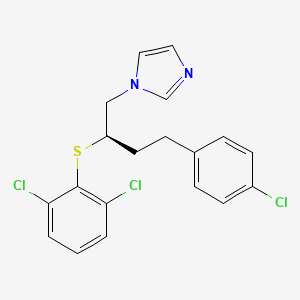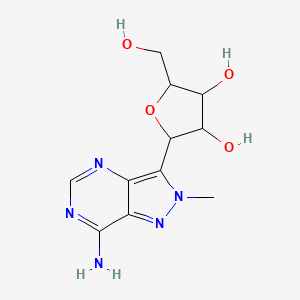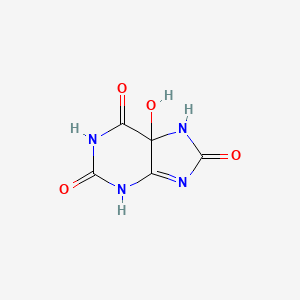
3,4-Dichlorocatechol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichlorocatechol is a dichlorocatechol that is catechol in which the hydrogens at positions 3 and 4 are replaced by chlorines. It has a role as a bacterial xenobiotic metabolite.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : 3,4-DCC can be synthesized both enzymatically and chemically, with a new UV-photoradical single-step synthesis method for 3,4-DCC being detailed. This method offers a simpler alternative to traditional multi-step processes (Kirsch & Stan, 1994).
Biodegradation and Environmental Applications
- Biodegradation by Microorganisms : Certain strains of Pseudomonas are capable of degrading compounds like 1,2-dichlorobenzene into 3,4-DCC, highlighting its role in microbial degradation processes (van der Meer et al., 1991).
- Green Algae in Water Treatment : The green alga Chlorella pyrenoidosa has shown the capability to degrade and remove 3,4-DCC in water, suggesting its potential application in the treatment of water contaminated with this compound (Wang, Poon, & Cai, 2012).
- Anaerobic Bacterial Dechlorination : Anaerobic bacteria have been found to selectively dechlorinate certain chlorocatechols, including 3,4-DCC, which is an essential process in the bioremediation of chlorinated organic pollutants (Allard et al., 1991).
Molecular and Chemical Studies
- Structural Analysis : Detailed structural and wavefunctional analyses of compounds similar to 3,4-DCC have been conducted, providing insights into their electronic and excited state properties in different solvent atmospheres (Julie et al., 2021).
- Electrochemical Studies : The electrochemical degradation of compounds like 3,4-DCC has been explored, revealing the process's efficiency and the pathways for degradation, which can be crucial for environmental cleanup efforts (Polcaro et al., 2004).
Environmental Impact and Toxicity
- Photolytic Conversion and Toxicity : Research has shown that the photolytic degradation of chlorophenolic substances can lead to products like 3,4-DCC, which have increased toxic effects in aquatic environments (Svenson & Hynning, 1997).
Eigenschaften
CAS-Nummer |
3978-67-4 |
|---|---|
Molekularformel |
C6H4Cl2O2 |
Molekulargewicht |
179 g/mol |
IUPAC-Name |
3,4-dichlorobenzene-1,2-diol |
InChI |
InChI=1S/C6H4Cl2O2/c7-3-1-2-4(9)6(10)5(3)8/h1-2,9-10H |
InChI-Schlüssel |
HFSXRRTUWAPWSJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1O)O)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1O)O)Cl)Cl |
Andere CAS-Nummern |
25167-85-5 3978-67-4 |
Synonyme |
3,4-dichloro-1,2-benzenediol 3,4-dichlorocatechol 3,4-dichlorocatechol, dipotassium salt DCBZ |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,7a-dihydrocyclopenta[c]pyran-5-one](/img/structure/B1202440.png)

![Methyl 4-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B1202443.png)

![11-(2-methylpropyl)-3-[2-(morpholin-4-yl)ethyl]-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B1202446.png)
![1-butyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B1202447.png)
![N-(4-chlorophenyl)-2-[3-(2-furanylmethyl)-4-imino-6,6-dimethyl-2-oxo-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide](/img/structure/B1202449.png)

![[(2R,3R)-5,7-dihydroxy-2-(2,3,4,5-tetrahydroxy-6-oxobenzo[7]annulen-8-yl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1202455.png)
![[(5R)-3,4,5-trihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]tetrahydrofuran-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1202456.png)



![3-[(Bromoacetyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1202463.png)